diethyl-4H-1,2,4-triazole-3-sulfonyl chloride
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Overview
Description
Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of diethyl-4H-1,2,4-triazole-3-thiol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:
Diethyl-4H-1,2,4-triazole-3-thiol+Chlorosulfonic acid→Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature control .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of nucleophile and reaction conditions. For example, reaction with an amine can yield a sulfonamide derivative .
Scientific Research Applications
Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diethyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with molecular targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl-4H-1,2,4-triazole-3-sulfonyl chloride include other sulfonyl chlorides and triazole derivatives such as:
- Diethyl-4H-1,2,4-triazole-3-thiol
- 4H-1,2,4-Triazole-3-sulfonyl chloride
- Diethyl-1,2,4-triazole-3-carboxylate .
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C6H10ClN3O2S |
---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
4,5-diethyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClN3O2S/c1-3-5-8-9-6(10(5)4-2)13(7,11)12/h3-4H2,1-2H3 |
InChI Key |
ZZZMUKORFMIILK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1CC)S(=O)(=O)Cl |
Origin of Product |
United States |
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